![molecular formula C14H21NO3 B1306322 (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine CAS No. 626205-87-6](/img/structure/B1306322.png)
(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine
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Description
Scientific Research Applications
Synthesis and Material Applications
- Biomass Conversion to Furan Derivatives : Furan derivatives, closely related to the compound , are critical in converting plant biomass into valuable chemicals. These derivatives serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. They have applications in producing polymers, functional materials, fuels, solvents, and pharmaceuticals. The synthesis of HMF (5-Hydroxymethylfurfural) from plant feedstocks is a significant step towards sustainable chemistry, showcasing the potential extension of similar compounds for various applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmaceutical and Medicinal Chemistry
- Bioactive Furanyl- and Thienyl-Substituted Compounds : Research indicates that five-membered heterocycles, including furan and thiophene rings, are prominent in drug design due to their role in bioactive molecules. Compounds with furanyl or thienyl substituents have shown significant activity across various therapeutic areas, including antiviral, antitumor, and antimycobacterial applications. The modification of nucleobases and nucleosides with these heteroaromatic rings demonstrates the importance of such structural units in medicinal chemistry, hinting at the potential pharmaceutical applications of related amine compounds (Ostrowski, 2022).
Chemical Synthesis and Catalysis
- Transition-Metal-Catalyzed Reductive Amination : The reductive amination process, involving aldehydes or ketones with amines or ammonia in the presence of hydrogen, is a cornerstone in synthesizing primary, secondary, and tertiary amines. This process is crucial for producing a wide range of alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials. The development of catalysts, especially those based on earth-abundant metals, has shown impressive progress, indicating the relevance of such methodologies in synthesizing complex amines and related compounds (Irrgang & Kempe, 2020).
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-5-6-14(17-2)11(8-12)9-15-10-13-4-3-7-18-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIAHDCHALWQCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186582 |
Source
|
Record name | N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine | |
CAS RN |
626205-87-6 |
Source
|
Record name | N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626205-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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